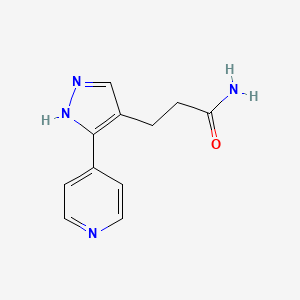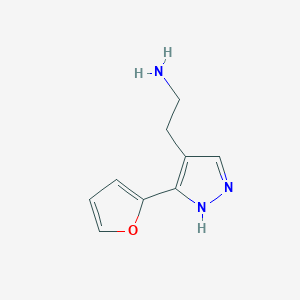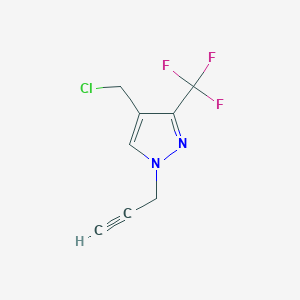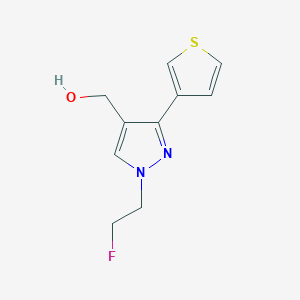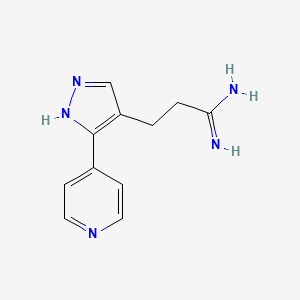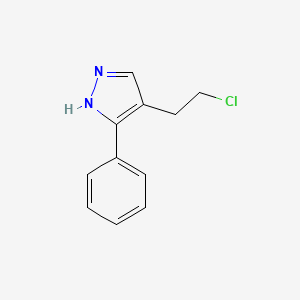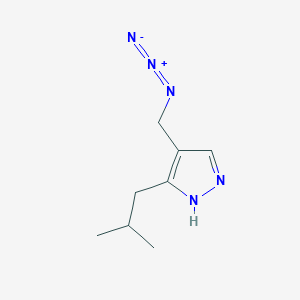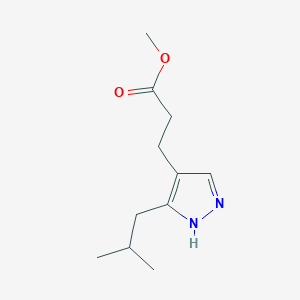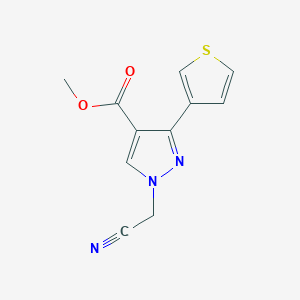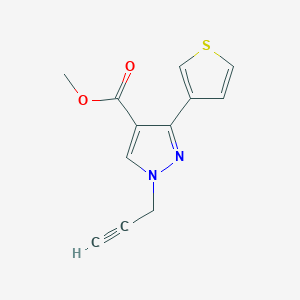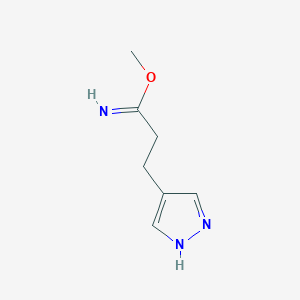![molecular formula C11H15N3O2 B1482478 2-(2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)乙酸 CAS No. 2098057-68-0](/img/structure/B1482478.png)
2-(2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)乙酸
描述
The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid” seems to be a complex organic molecule. It appears to contain a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of fused pyrazole and pyrazine rings .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazines have been synthesized through reactions involving aminoazoles and dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a cyclopropyl group attached to a 6,7-dihydropyrazolo[1,5-a]pyrazine core, with an acetic acid moiety also attached .
Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazines have been known to undergo various reactions including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .
科学研究应用
合成和结构分析
多项研究探索了复杂吡唑和吡啶衍生物的合成,展示了可能适用于目标化合物的合成和结构分析的方法。例如,Smyth 等人 (2007) 的研究展示了类似吡唑乙酸的不同环化,导致多种双环杂环。该过程强调了环化结果对试剂和反应条件的敏感性,提供了关于类似方法如何定制目标化合物合成的见解 (Smyth 等人,2007)。
材料科学和化学中的潜在应用
Katritzky 等人 (2002) 提供了一个合成二氢吡嗪和二氢吡氮衍生物的示例,展示了通过操纵基于吡唑的结构来创建具有独特性质的新材料的潜力 (Katritzky 等人,2002)。此外,Huang 和 Zhou (2002) 关于环丙基亚乙酸新环化反应的工作表明,探索不同条件下的反应可以产生多样且可能有价值的化学实体 (Huang 和 Zhou,2002)。
分子对接和抗菌应用
Flefel 等人 (2018) 关于吡唑衍生物的合成和分子对接的研究强调了设计具有特定生物或催化活性的化合物的潜力。这表明了在类似的计算和生物学研究中探索目标化合物衍生物的途径,可能导致新的抗菌剂或催化剂 (Flefel 等人,2018)。
未来方向
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it may be worthwhile to investigate this compound’s potential as a pharmaceutical agent .
作用机制
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its assembly and thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by interfering with the assembly of the viral capsid . This disruption prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid are characterized by excellent anti-HBV activity, low cytotoxicity, and acceptable oral PK profiles . This suggests that the compound is well-absorbed and distributed in the body, and it is effective in inhibiting HBV .
Result of Action
The result of the action of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the body .
生化分析
Biochemical Properties
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modulator of hepatitis B virus capsid assembly . The compound’s interaction with enzymes such as integrase and its potential inhibitory effects on catalytic activities are of particular interest . These interactions are primarily based on the compound’s ability to bind to specific active sites, altering the enzyme’s conformation and activity.
Cellular Effects
The effects of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its inhibitory effects on the growth of A549 lung cancer cells . The compound’s impact on cell signaling pathways, such as those involving vasopressin V1b and chemokine CXCR7 receptors, highlights its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to conformational changes that inhibit their catalytic activities . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained inhibitory effects on cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. Studies have shown that the compound can cross cellular membranes and accumulate in specific tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a key determinant of its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNUWFEYOUVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


